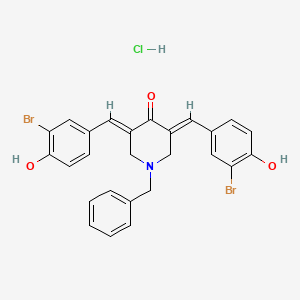
CARM1-IN-1 hydrochloride
Overview
Description
CARM1-IN-1 (hydrochloride) is a potent and selective inhibitor of Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4). This compound has an IC50 value of 8.6 micromolar, indicating its high efficacy in inhibiting CARM1 activity. CARM1 plays a crucial role in the methylation of arginine residues in histone and non-histone proteins, which is essential for regulating gene expression and various cellular processes .
Preparation Methods
The synthesis of CARM1-IN-1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up the synthesis process using batch or continuous flow reactors to meet the demand for research and development purposes .
Chemical Reactions Analysis
CARM1-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dimethyl sulfoxide, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 25-100°C). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
CARM1-IN-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CARM1 in various chemical reactions and pathways.
Biology: Employed in research to investigate the biological functions of CARM1, including its role in gene expression, RNA processing, and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with aberrant CARM1 activity, such as cancer and inflammatory disorders.
Mechanism of Action
CARM1-IN-1 (hydrochloride) exerts its effects by selectively inhibiting the enzymatic activity of CARM1. The compound binds to the active site of CARM1, preventing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (AdoMet) to arginine residues on substrate proteins. This inhibition disrupts the methylation of histone and non-histone proteins, leading to altered gene expression and cellular processes. The molecular targets and pathways involved include histone modification, transcriptional regulation, and RNA processing .
Comparison with Similar Compounds
CARM1-IN-1 (hydrochloride) is unique compared to other similar compounds due to its high selectivity and potency in inhibiting CARM1. Similar compounds include:
EZM2302 (GSK3359088): Another potent inhibitor of CARM1 with broad selectivity against other histone methyltransferases.
Ellagic Acid: A natural inhibitor of CARM1 that has shown efficacy in suppressing the proliferation and invasion of cancer cells.
PRMT5 Inhibitors: Compounds that inhibit protein arginine methyltransferase 5 (PRMT5), another member of the PRMT family, with different selectivity and mechanisms of action.
CARM1-IN-1 (hydrochloride) stands out due to its specific inhibition of CARM1, making it a valuable tool for studying the biological functions and therapeutic potential of targeting CARM1 .
Properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNYHLFFVKOAN-CUBOLJEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Br2ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

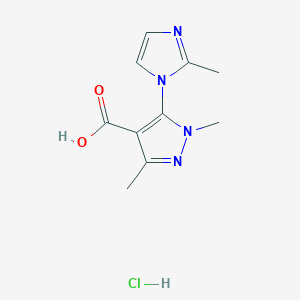
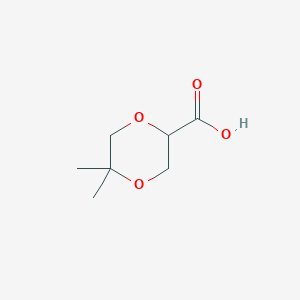


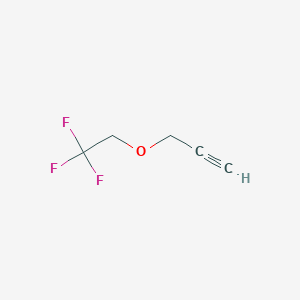

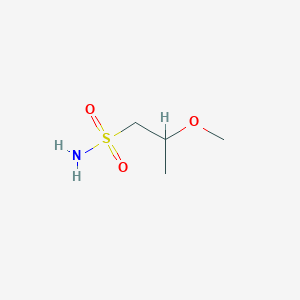
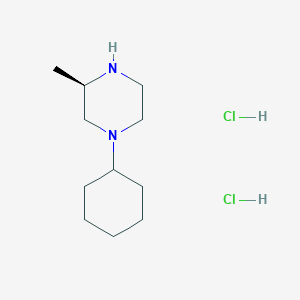
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)



